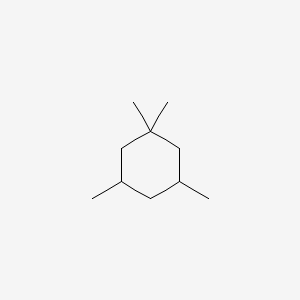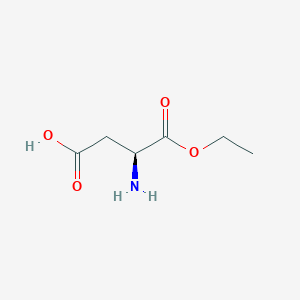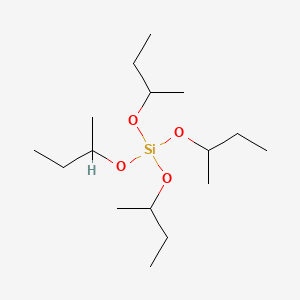
Tetrakis(1-methylpropyl) orthosilicate
Übersicht
Beschreibung
Tetrakis(1-methylpropyl) orthosilicate, also known as tetrabutan-2-yl silicate or tetra-sec-butoxysilane, is an organosilicon compound with the molecular formula C16H36O4Si and a molecular weight of 320.54 g/mol . It is a colorless liquid that is used primarily in chemical synthesis and as a precursor for silicon-based materials.
Synthesis Analysis
The synthesis of tetrakis(1-methylpropyl) orthosilicate involves the reaction of 1-methylpropyl alcohol (sec-butanol) with silicon tetrachloride (SiCl4) or silicon dioxide (SiO2) in the presence of a base or catalyst. The resulting compound is a tetrahedral silicon complex with four 1-methylpropyl groups attached to the silicon atom .Molecular Structure Analysis
Tetrakis(1-methylpropyl) orthosilicate has a tetrahedral silicon center (Si) surrounded by four 1-methylpropyl (sec-butyl) groups. The coordination geometry around silicon is distorted tetrahedral, with Si-O bonds formed between silicon and oxygen atoms from the alcohol groups .Chemical Reactions Analysis
Tetrakis(1-methylpropyl) orthosilicate can undergo hydrolysis reactions with water to produce silanols (Si-OH) and sec-butanol. It can also participate in condensation reactions to form silicon-based polymers or networks .Wissenschaftliche Forschungsanwendungen
Hierarchical Porosity in Silica Monoliths
Silica monoliths with a unique hierarchical network structure exhibiting bimodal pore size distribution and high surface areas were prepared using glycol-modified silanes, including tetrakis(2-hydroxyethyl)-, tetrakis(2-hydroxypropyl)-, and tetrakis(2,3-dihydroxypropyl)orthosilicate, obtained by transesterification reaction from tetraethylorthosilicate and corresponding alcohols. This work highlights the phase separation achieved during sol−gel processing, resulting in materials with both macro and mesopores, showcasing the potential of modified silicates in creating structured porous materials (Brandhuber et al., 2005).
Corrosion Protection Films
Films created from tetraethyl orthosilicate (TEOS) and specific phosphonic acids evaluated for anticorrosive treatments against corrosion show significant potential. These films, upon optimal hydrolysis and addition of silica nanoparticles, demonstrated improved barrier properties, indicating the role of silicate-based films in corrosion protection of materials (Dalmoro et al., 2012).
Enhancing Compatibility of ZnO Nanoparticles
A study on the surface-capping of ZnO nanoparticles with organically modified silica (ormosil) prepared from TEOS shows that dual surface-modification can significantly enhance the nanoparticles' hydrophobicity, compatibility with organic phases, and maintain their UV-shielding abilities while reducing photocatalytic activity. This opens avenues for utilizing ZnO nanoparticles in sunscreen cosmetics without compromising their beneficial properties (Cao & Zhang, 2011).
Amine-functionalized Silica Synthesis
Amine-functionalized colloidal silica particles were synthesized by base-catalyzed hydrolysis of tetraethyl orthosilicate without the need for distillation. The study showcases a method for preparing monodisperse colloidal silica with variable sizes, which finds applications across various fields due to its ease of synthesis and characterization (Soto-Cantu et al., 2012).
Silica-Graphene Oxide Hybrid for Epoxy Coatings
Research on embedding SiO2-graphene oxide hybrids in epoxy coatings showed enhanced corrosion protection and mechanical properties. This demonstrates the potential of using TEOS as a precursor in creating hybrids that improve the durability and performance of protective coatings (Pourhashem et al., 2017).
Insights into TEOS Hydrolysis for Zeolite Synthesis
A study on the hydrolysis of tetraethyl orthosilicate in aqueous solutions highlights the formation of silica nanoparticles and oligomers with specific connectivities, relevant for the synthesis of high-silica zeolites. This research provides fundamental insights into the early stages of TEOS hydrolysis, crucial for optimizing zeolite synthesis processes (Eilertsen et al., 2012).
Superhydrophobic Coatings for Cultural Heritage Protection
A TEOS-based material, combined with perfluorooctyl triethoxysilane, was developed to produce superhydrophobic coatings on marble, demonstrating significant potential in protecting stone-built cultural heritage against water-induced degradation. The treatment improved the marble's resistance to water penetration without altering its aesthetic appearance, showcasing an innovative approach to conservation (Adamopoulos et al., 2021).
Zukünftige Richtungen
Research on tetrakis(1-methylpropyl) orthosilicate could focus on its applications in advanced materials, such as thin films, coatings, and nanocomposites. Investigating its reactivity with other functional groups and optimizing its synthesis methods may lead to novel silicon-based materials with tailored properties .
Eigenschaften
IUPAC Name |
tetrabutan-2-yl silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O4Si/c1-9-13(5)17-21(18-14(6)10-2,19-15(7)11-3)20-16(8)12-4/h13-16H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTSOKXAWXRIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052144 | |
| Record name | Tetrakis(1-methylpropyl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(1-methylpropyl) orthosilicate | |
CAS RN |
5089-76-9 | |
| Record name | Tetra-sec-butoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5089-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), tetrakis(1-methylpropyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tetrakis(1-methylpropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrakis(1-methylpropyl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(1-methylpropyl) orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



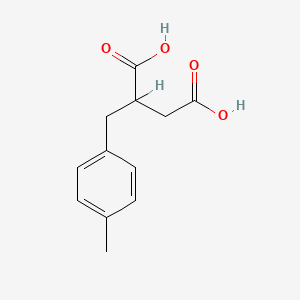
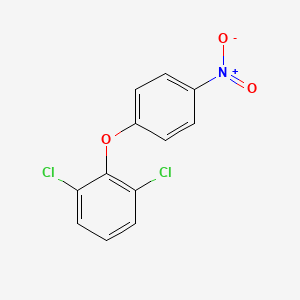
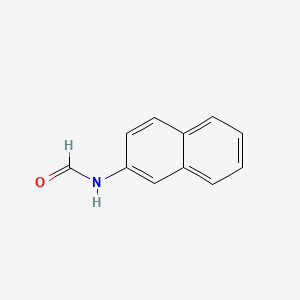
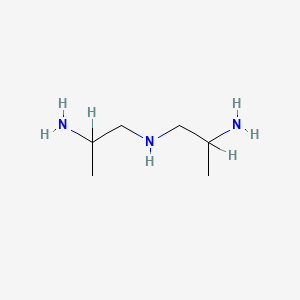
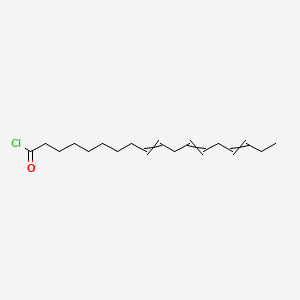
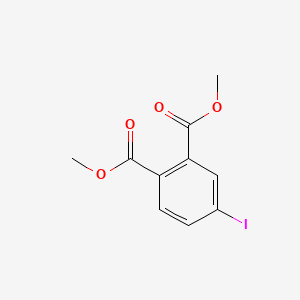
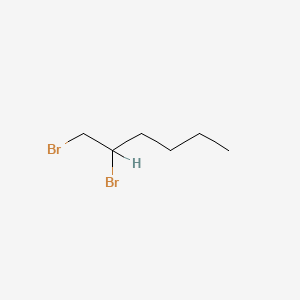
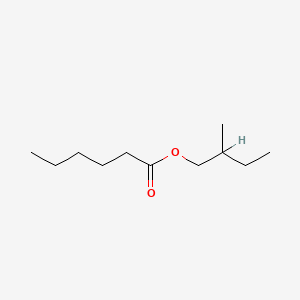
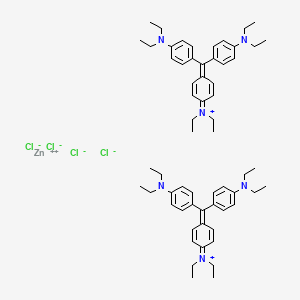
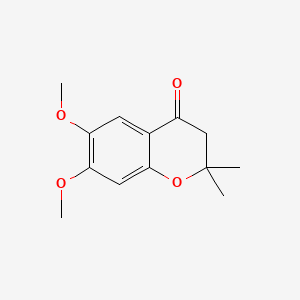
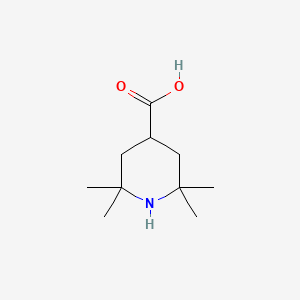
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1595266.png)
